N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide
Overview
Description
“N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide” is a chemical compound with the CAS Number: 1182835-67-1 . It has a molecular weight of 262.35 and its IUPAC name is N-ethyl-3-methyl-4-(tetrahydro-2H-pyran-4-ylamino)benzamide . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The InChI code for “N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide” is 1S/C15H22N2O2/c1-3-16-15(18)12-4-5-14(11(2)10-12)17-13-6-8-19-9-7-13/h4-5,10,13,17H,3,6-9H2,1-2H3,(H,16,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide” is a powder at room temperature . Its molecular formula is C15H22N2O2 . The exact physical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
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Safety And Hazards
properties
IUPAC Name |
N-ethyl-3-methyl-4-(oxan-4-ylamino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-16-15(18)12-4-5-14(11(2)10-12)17-13-6-8-19-9-7-13/h4-5,10,13,17H,3,6-9H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOGYJRGHGQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)NC2CCOCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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